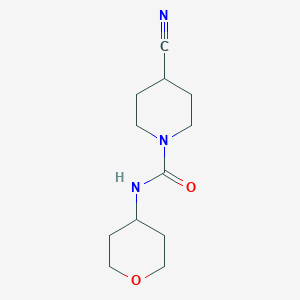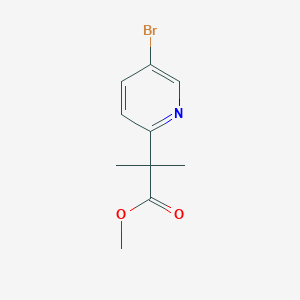
4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide” is a compound that belongs to the class of organic compounds known as diphenylethers . These are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
The synthesis of “this compound” could involve the use of tetrahydropyran-4-one, which is employed in the preparation of 4-methoxytetrahydropyran-4-yl protecting group, synthesis of symmetric tetra substituted methanes . The methyl enol ether is a useful protecting agent for alcohols, e.g. in nucleotide synthesis, with the advantage over 3,4-Dihydro-2H-pyran .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry Applications
In heterocyclic chemistry, compounds related to 4-cyano-N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide have been utilized in the synthesis of diverse heterocycles. The Mannich reaction, for instance, has been employed to synthesize N,S-containing heterocycles, showcasing the versatility of piperidine derivatives in forming complex structures with potential biological activity (Dotsenko et al., 2012). Similarly, the use of tetrahydropyran-containing ketoesters in a unified synthetic strategy facilitated the assembly of heterocyclic libraries, highlighting the structural diversity attainable with such scaffolds (Cui et al., 2012).
Fluorescent Material Development
In the development of fluorescent materials, piperidine and pyran derivatives have shown promise. A novel pyrene-based D–π–A dye, incorporating a piperidine donor and a secondary N-alkyl carboxamide acceptor, demonstrated bright fluorescence and solvatochromism across a wide range of solvents, including water. This property is derived from the stabilizing effect of the secondary N-alkyl carboxamide on the carbonyl group's n electrons, underscoring the potential of such compounds in fluorescent applications (Niko et al., 2014).
Potential Neuroimaging Applications
In neuroimaging, a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, has been developed. While not directly mentioning "this compound," this research indicates the potential of related compounds in imaging of reactive microglia and disease-associated neuroinflammation. The tracer, [11C]CPPC, enables noninvasive imaging of neuroinflammation, contributing to the study of neuropsychiatric disorders and the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator .
Biochemical Pathways
Given the target of action, it can be inferred that the compound likely affects calcium signaling pathways, as the ryr is a calcium-release channel .
Result of Action
The compound has shown moderate to high insecticidal activities against the diamondback moth (Plutella xylostella), indicating its potential effectiveness as an insecticide .
Eigenschaften
IUPAC Name |
4-cyano-N-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c13-9-10-1-5-15(6-2-10)12(16)14-11-3-7-17-8-4-11/h10-11H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXPIDXLLWNFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2941591.png)
![N-{4-[(anilinocarbonyl)amino]phenyl}acetamide](/img/structure/B2941592.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2941594.png)



![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2941601.png)


![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)
![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)
![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)
